2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Overview
Description
“2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a chemical compound with a molecular weight of 297.83 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(chloroacetyl)-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . The InChI code is 1S/C13H12ClNOS2/c14-8-12(16)15-5-3-10-9(4-7-18-10)13(15)11-2-1-6-17-11/h1-2,4,6-7,13H,3,5,8H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including “2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one”, have been reported to possess anti-inflammatory properties . They can be used to develop drugs for treating conditions caused by inflammation.
Anti-Psychotic Applications
These compounds have also been found to have anti-psychotic effects . This makes them potential candidates for the development of new drugs for treating various psychiatric disorders.
Anti-Arrhythmic Effects
Thiophene derivatives have been reported to exhibit anti-arrhythmic properties . They could be used in the development of drugs for treating heart rhythm disorders.
Anti-Anxiety Applications
These compounds have shown potential in the treatment of anxiety disorders due to their anti-anxiety effects .
Anti-Fungal Properties
Thiophene derivatives have been found to possess anti-fungal properties . They can be used in the development of new anti-fungal drugs.
Antioxidant Properties
These compounds have been reported to exhibit antioxidant properties . This makes them potential candidates for the development of drugs for conditions caused by oxidative stress.
Anti-Mitotic Applications
Thiophene derivatives have shown anti-mitotic effects . They could be used in the development of drugs for treating cancer and other diseases involving abnormal cell division.
Anti-Microbial Properties
These compounds have been found to possess anti-microbial properties . They can be used in the development of new anti-microbial drugs.
Mechanism of Action
The compound also contains a phenyl group , which is a common structural component in many pharmaceutical drugs. Phenyl groups can enhance lipophilicity, which can improve a drug’s ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, pharmacokinetic studies look at how the body absorbs, distributes, metabolizes, and excretes a drug .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .
properties
IUPAC Name |
2-chloro-1-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-10-14(18)17-8-6-13-12(7-9-19-13)15(17)11-4-2-1-3-5-11/h1-5,7,9,15H,6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMATQYQXBYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1SC=C2)C3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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